molecular formula C20H24N2O3S B5575931 2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide

2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide

Cat. No.: B5575931
M. Wt: 372.5 g/mol
InChI Key: INQYCVXGRSYXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiviral Properties

Several compounds structurally related to "2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide" have been designed and synthesized for their potential as inhibitors against specific targets like the epidermal growth factor receptor (EGFR). These compounds have shown moderate to excellent potency against cancer cell lines with high EGFR expression, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cells, while exhibiting minimal toxicity against normal cells (Zhang et al., 2017). Moreover, derivatives have been evaluated for their anti-HIV activities, with certain compounds demonstrating significantly enhanced efficacy against various strains of HIV-1 and HIV-2 compared to parent compounds (Mizuhara et al., 2012).

Antibacterial and Antimicrobial Effects

Research has also focused on the antibacterial properties of related compounds. For instance, novel analogs of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus have displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study highlighted the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives as potent antibacterial agents, underscoring the utility of thiazole derivatives in combating bacterial infections (Borad et al., 2015).

Sensor Applications

Compounds with benzothiazole and benzoxazole groups have been incorporated into polyamic acids for the development of enzyme-free hydrogen peroxide sensors. These sensors exhibit rapid response times and high sensitivity, indicating potential applications in biomedical diagnostics and environmental monitoring (Hua et al., 2011).

Properties

IUPAC Name

2-benzyl-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-19(17-14-26-18(22-17)12-15-4-2-1-3-5-15)21-16-6-9-25-20(13-16)7-10-24-11-8-20/h1-5,14,16H,6-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQYCVXGRSYXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.